9-CP-Ade Mesylat

Übersicht

Beschreibung

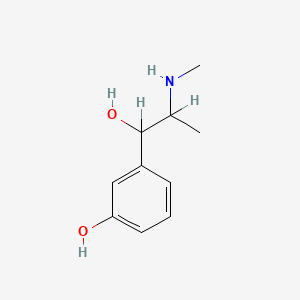

9-Cyclopentyladenine (monomethanesulfonate): is a stable, cell-permeable, non-competitive inhibitor of adenylyl cyclase that targets the P-site domain . This compound is often used in biochemical and physiological research due to its ability to inhibit the synthesis of cyclic adenosine monophosphate (cAMP) in various biological systems .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird 9-Cyclopentyladenin (Monomethansulfonat) als Forschungswerkzeug verwendet, um die Hemmung der Adenylylcyclase und die daraus resultierenden Auswirkungen auf den cAMP-Spiegel zu untersuchen .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Rolle von cAMP in zellulären Prozessen wie Signaltransduktion, Genexpression und Neurogenese zu untersuchen .

Medizin: In der medizinischen Forschung wird 9-Cyclopentyladenin (Monomethansulfonat) auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, bei denen eine Modulation des cAMP-Spiegels von Vorteil ist, wie z. B. bestimmte Herz-Kreislauf- und neurologische Erkrankungen .

Industrie: In der Industrie wird diese Verbindung bei der Entwicklung biochemischer Assays und als Referenzstandard in Qualitätskontrollprozessen eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von 9-Cyclopentyladenin (Monomethansulfonat) beinhaltet die Bindung an die P-Stelle der Adenylylcyclase, wodurch die Aktivität des Enzyms gehemmt wird. Diese Hemmung verhindert die Umwandlung von Adenosintriphosphat (ATP) in cAMP, was zu einem verringerten cAMP-Spiegel in der Zelle führt . Die Reduktion des cAMP-Spiegels beeinflusst verschiedene nachgeschaltete Signalwege, darunter die Aktivierung der Proteinkinase A (PKA) und die Regulation der Genexpression .

Wirkmechanismus

Target of Action

The primary target of 9-CP-Ade mesylate is adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate. This process is crucial for intracellular signal transduction in many biological processes.

Mode of Action

9-CP-Ade mesylate acts as a stable, non-competitive inhibitor of adenylate cyclase By inhibiting adenylate cyclase, it prevents the conversion of ATP to cAMP, thereby affecting the cAMP-dependent pathway .

Biochemical Pathways

The inhibition of adenylate cyclase by 9-CP-Ade mesylate impacts the cAMP-dependent pathway . This pathway is involved in various physiological processes, including the regulation of glycogen, sugar, and lipid metabolism. By inhibiting adenylate cyclase, 9-CP-Ade mesylate reduces the production of cAMP, thereby affecting the activities of protein kinase A (PKA), which is a key enzyme in this pathway.

Pharmacokinetics

It is described as acell-permeable compound , suggesting that it can cross cell membranes, which is crucial for its bioavailability and efficacy.

Result of Action

The inhibition of adenylate cyclase by 9-CP-Ade mesylate has several effects. For instance, it has been shown to inhibit the activation of cAMP response element-binding protein (CREB) and completely block neurogenesis in PC12 cells . It also attenuates the effect of relaxin on mechanical activity and prevents relaxin-induced hyperpolarization .

Biochemische Analyse

Biochemical Properties

9-Cyclopentyladenine monomethanesulfonate interacts with adenylate cyclase, an enzyme involved in the conversion of ATP to cAMP . By inhibiting adenylate cyclase, 9-Cyclopentyladenine monomethanesulfonate reduces the production of cAMP, a key second messenger involved in many biological processes .

Cellular Effects

In cellular studies, 9-Cyclopentyladenine monomethanesulfonate has been shown to inhibit the activation of cAMP response element binding protein (CREB) and completely block neurogenesis in PC12 cells . It also attenuates the effects of relaxin on mechanical activity and prevents relaxin-induced hyperpolarization, thereby participating in the regulation of relaxin on ileal smooth muscle activity in female CD1 Swiss mice .

Molecular Mechanism

At the molecular level, 9-Cyclopentyladenine monomethanesulfonate exerts its effects by binding to adenylate cyclase and inhibiting its activity . This leads to a decrease in the production of cAMP, which in turn affects various cellular processes, including the activation of CREB and the regulation of neurogenesis .

Temporal Effects in Laboratory Settings

The effects of 9-Cyclopentyladenine monomethanesulfonate have been observed over time in laboratory settings. For instance, it has been shown to promote the restoration of the keratinocyte permeability barrier by inhibiting cAMP synthesis in male hairless mice over a period of 6 hours .

Metabolic Pathways

The specific metabolic pathways that 9-Cyclopentyladenine monomethanesulfonate is involved in are not clearly defined in the search results. Given its role as an adenylate cyclase inhibitor, it is likely involved in the cAMP signaling pathway .

Subcellular Localization

The subcellular localization of 9-Cyclopentyladenine monomethanesulfonate is not clearly defined in the search results. Given its role as an adenylate cyclase inhibitor, it is likely to be localized in the cytoplasm where adenylate cyclase is predominantly found .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9-Cyclopentyladenin (Monomethansulfonat) beinhaltet die Cyclisierung von Adenin mit Cyclopentylamin unter spezifischen Reaktionsbedingungen. Die resultierende Verbindung wird dann mit Methansulfonsäure behandelt, um das Monomethansulfonatsalz zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung erfolgt in der Regel in großem Maßstab unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von Hochleistungsflüssigchromatographie (HPLC), um einen Reinheitsgrad von ≥98% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 9-Cyclopentyladenin (Monomethansulfonat) kann Oxidationsreaktionen eingehen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen nicht häufig berichtet werden.

Reduktion: Reduktionsreaktionen, die diese Verbindung betreffen, sind ebenfalls nicht weit verbreitet.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid könnten verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können nukleophile Substitutionen verschiedene substituierte Adeninderivate ergeben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2’,5’-Didesoxyadenosin: Ein weiterer Adenylylcyclase-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlichen Strukturmerkmalen.

SQ 22,536: Ein spezifischer Inhibitor der Adenylylcyclase mit einer anderen chemischen Struktur.

Einzigartigkeit: 9-Cyclopentyladenin (Monomethansulfonat) ist einzigartig durch seine nicht-kompetitive Hemmung der Adenylylcyclase und seine Fähigkeit, Zellmembranen zu durchdringen, was es zu einem wertvollen Werkzeug in Forschungsanwendungen macht .

Eigenschaften

IUPAC Name |

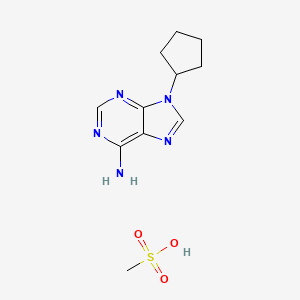

9-cyclopentylpurin-6-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.CH4O3S/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7;1-5(2,3)4/h5-7H,1-4H2,(H2,11,12,13);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMDRSJHCYQPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424973 | |

| Record name | 9-Cyclopentyladenine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189639-09-6 | |

| Record name | 9-Cyclopentyladenine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

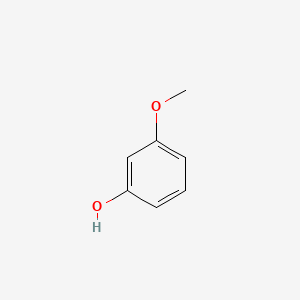

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)